5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde
Overview
Description
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde (BPP-C) is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine class of compounds. It has been extensively studied in recent years due to its potential applications in the fields of organic synthesis and medicinal chemistry. BPP-C has been proven to be an effective substrate for the synthesis of a variety of complex organic molecules, as well as a useful tool for exploring the mechanisms of various biological processes.
Scientific Research Applications
Multifunctional Heterocycles Synthesis
This compound is used as a precursor for synthesizing a wide range of heterocyclic compounds with potential biological activities. For example, it has been utilized in the development of 1,2,4-triazole derivatives that exhibit antimicrobial activity and can also function as surface active agents. These derivatives are synthesized through reactions with various electrophiles, including carbon disulfide in pyridine and acid chlorides, leading to compounds with significant antimicrobial properties (R. El-Sayed, 2006).
Advanced Organic Synthesis Techniques
The compound is instrumental in advanced organic synthesis, enabling the formation of highly functionalized sulfones. These sulfones can be further reacted with both soft and hard nucleophiles to yield a variety of highly functionalized compounds, demonstrating the compound's versatility as a multi-coupling reagent in synthetic chemistry (P. Auvray, P. Knochel, J. Normant, 1985).
Catalytic Synthesis
In catalytic synthesis, the compound facilitates the one-pot, three-component synthesis of imidazo[1,2-a]pyridines. This process is characterized by its solvent-free nature, versatility, and efficiency in time, indicating the compound's utility in facilitating streamlined synthetic processes (R. Venkatesham, A. Manjula, B. Rao, 2011).
Novel Pyrrole Derivatives Synthesis
Another significant application is in the synthesis of novel 5-phenylsulfonyl substituted 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing an efficient method for creating these compounds from 5-aminopyrazoles, aldehydes, and β-ketosulfones. This synthesis pathway highlights the compound's role in producing novel heterocycles with potential application in drug development and other areas of chemical research (Ling Fan, Chengcheng Ruan, B. Guo, X. Tang, P. Xia, 2016).
Aromatization Processes
It also finds application in the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, demonstrating an unusual synthesis route to 5-aryl-2-acetylpyrrole. This synthesis route emphasizes the compound's utility in generating complex organic structures through flexible synthetic strategies (P. S. Petrov, V. Kalyazin, N. Somov, 2021).
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c15-11-6-10-7-12(9-18)17(14(10)16-8-11)21(19,20)13-4-2-1-3-5-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSMGCHOKHJIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152490 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261365-67-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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